molecular formula C10H11BrO2 B15252045 2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone

2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No.: B15252045
M. Wt: 243.10 g/mol
InChI Key: VCTYBUSTAGLDKY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position and a methoxy group at the para position of the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone can be synthesized through the bromination of 1-(4-methoxy-3-methylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.

    Reduction: Formation of 1-(4-methoxy-3-methylphenyl)ethanol.

    Oxidation: Formation of 4-methoxy-3-methylbenzoic acid.

Scientific Research Applications

2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a reagent in the study of enzyme-catalyzed reactions and protein modifications.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The methoxy group enhances the electron density on the phenyl ring, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical reactivity and selectivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and research applications.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-1-(4-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-7-5-8(9(12)6-11)3-4-10(7)13-2/h3-5H,6H2,1-2H3

InChI Key

VCTYBUSTAGLDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)OC

Origin of Product

United States

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